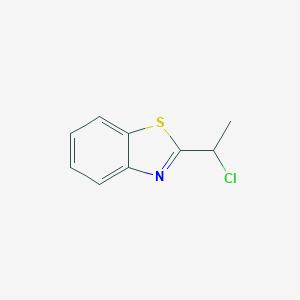

2-(1-Chloroethyl)benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

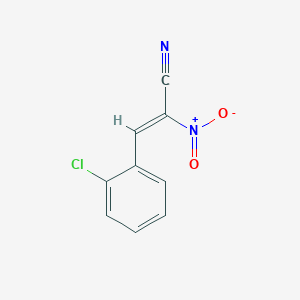

2-(1-Chloroethyl)benzothiazole (CEB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. CEB is a benzothiazole derivative that contains a chloroethyl group, which makes it a highly reactive molecule that can interact with various biological systems.

Wissenschaftliche Forschungsanwendungen

2-(1-Chloroethyl)benzothiazole has been widely used in scientific research as a tool to study the effects of alkylating agents on DNA and other biological molecules. 2-(1-Chloroethyl)benzothiazole is a potent DNA alkylating agent that can form covalent bonds with the nucleophilic sites of DNA, leading to the formation of DNA adducts. These adducts can cause DNA damage and interfere with DNA replication and transcription, ultimately leading to cell death.

Wirkmechanismus

The mechanism of action of 2-(1-Chloroethyl)benzothiazole involves the formation of covalent bonds between the chloroethyl group of 2-(1-Chloroethyl)benzothiazole and the nucleophilic sites of DNA. The resulting DNA adducts can interfere with DNA replication and transcription, leading to cell death. 2-(1-Chloroethyl)benzothiazole can also interact with other biological molecules such as proteins and enzymes, further contributing to its cytotoxic effects.

Biochemische Und Physiologische Effekte

2-(1-Chloroethyl)benzothiazole has been shown to induce DNA damage and cell death in a variety of cell types, including cancer cells. 2-(1-Chloroethyl)benzothiazole can also induce apoptosis, a programmed cell death mechanism that is essential for maintaining tissue homeostasis. In addition, 2-(1-Chloroethyl)benzothiazole can affect various physiological processes such as cell cycle progression, gene expression, and protein synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(1-Chloroethyl)benzothiazole in lab experiments is its high reactivity, which allows for efficient DNA alkylation and cell death induction. However, 2-(1-Chloroethyl)benzothiazole also has some limitations, such as its potential toxicity to non-target cells and its limited solubility in aqueous solutions. Therefore, careful dosage and experimental design are necessary to minimize the potential side effects of 2-(1-Chloroethyl)benzothiazole.

Zukünftige Richtungen

There are several future directions for research on 2-(1-Chloroethyl)benzothiazole. One direction is to investigate the potential use of 2-(1-Chloroethyl)benzothiazole as a chemotherapeutic agent for cancer treatment. Another direction is to explore the effects of 2-(1-Chloroethyl)benzothiazole on different biological systems such as bacteria, fungi, and viruses. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic effects of 2-(1-Chloroethyl)benzothiazole and to develop more efficient and specific 2-(1-Chloroethyl)benzothiazole derivatives for research purposes.

Eigenschaften

CAS-Nummer |

110704-27-3 |

|---|---|

Produktname |

2-(1-Chloroethyl)benzothiazole |

Molekularformel |

C9H8ClNS |

Molekulargewicht |

197.69 g/mol |

IUPAC-Name |

2-(1-chloroethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNS/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 |

InChI-Schlüssel |

RZSLIFPQFDTXPX-UHFFFAOYSA-N |

SMILES |

CC(C1=NC2=CC=CC=C2S1)Cl |

Kanonische SMILES |

CC(C1=NC2=CC=CC=C2S1)Cl |

Synonyme |

Benzothiazole, 2-(1-chloroethyl)- (9CI) |

Herkunft des Produkts |

United States |

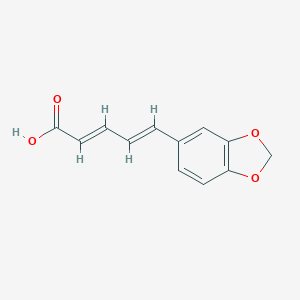

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

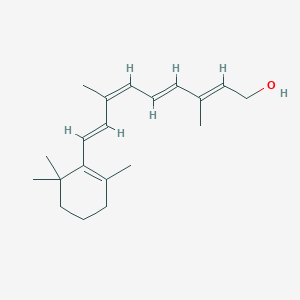

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)